2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Properties
IUPAC Name |
3-methyl-2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)9-13-11(10(15)14(9)3)4-6-12-7-5-11;/h8,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQSARICFKYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2(CCNCC2)C(=O)N1C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spiro Triaza System Construction
The foundational step in synthesizing 2-isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves constructing the 1,3,8-triazaspiro[4.5]decan-4-one scaffold. Patent data (EP0921125A1) reveals that spirocyclic triaza systems are typically assembled via reductive amination between a ketone and a primary amine precursor. For example, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is synthesized by reacting cyclohexanone derivatives with a preformed triaza precursor under titanium-mediated conditions.
Key Reaction:
- Reductive Amination:
A ketone (e.g., 4-methylcyclohexanone) reacts with a triazaamine (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) in the presence of tetraisopropyl orthotitanate, followed by sodium cyanoborohydride reduction. This method achieves yields of ~21% after chromatographic purification.
Adaptation for Target Compound:
To eliminate the phenyl group at position 1, alternative starting materials such as 1-unsubstituted triazaspiro intermediates must be employed. Cyclohexanone derivatives functionalized with isopropyl and methyl groups could serve as ketone precursors, though direct examples are absent in the cited literature.
Regioselective Alkylation at Positions 2 and 3
Introducing isopropyl and methyl groups at positions 2 and 3 requires careful alkylation strategies. Patent EP0856514A1 demonstrates that nitrogen atoms in the triaza ring can be selectively functionalized using alkyl halides. For instance, 3-allyl-8-substituted derivatives are synthesized via alkylation with allyl bromide under basic conditions.
Key Reaction:
- N-Alkylation:
Challenges:
Competitive alkylation at other nitrogen sites necessitates protecting group strategies. However, the cited patents do not explicitly address this, implying that steric and electronic factors may favor selectivity.
Enamine Formation and Stabilization
The dec-1-en moiety indicates an α,β-unsaturated ketone system, likely formed via dehydration of a secondary alcohol intermediate. Patent examples (e.g., EP0921125A1) achieve similar unsaturation through acid-catalyzed elimination during cyclization.
Key Reaction:
- Dehydration:
Treat the intermediate 2-isopropyl-3-methyl-1,3,8-triazaspiro[4.5]decan-4-ol with concentrated hydrochloric acid under reflux to induce β-elimination, forming the enamine.
Mechanistic Insight:
Protonation of the hydroxyl group followed by water elimination generates the conjugated enamine system, stabilized by resonance with the adjacent carbonyl group.
Final isolation as the hydrochloride salt enhances stability and crystallinity. The cited patents universally employ hydrogen chloride gas or concentrated HCl in ethanol to precipitate target compounds.
Key Reaction:
- Salt Formation:
Dissolve the free base in ethanol, saturate with HCl gas, and recrystallize from ethyl acetate/ethanol to yield the hydrochloride salt.
Analytical and Optimization Considerations
While the outlined pathway is theoretically viable, practical challenges include:
- Low Yields: Reductive amination steps in analogous syntheses report modest yields (21–24%), necessitating optimization of stoichiometry and catalyst loading.
- Stereochemical Control: The spiro center and alkyl substituents may introduce diastereomers, requiring chiral resolution techniques absent from current methodologies.
Proposed Optimization Strategies:
- Replace tetraisopropyl orthotitanate with milder Lewis acids (e.g., ZnCl₂) to improve reaction efficiency.
- Employ flow chemistry for precise control over elimination steps during enamine formation.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: A similar compound with slight structural differences.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Another related compound with a different functional group arrangement.
Uniqueness
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique properties make it valuable for various research and industrial applications .
Biological Activity
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS: 1779133-34-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀ClN₃O
- Molar Mass : 245.75 g/mol
- Storage Conditions : 2-8°C
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to various biological effects such as antimicrobial and anticancer properties .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, a study highlighted its potential against Salmonella enterica, demonstrating effective biocidal action at lower concentrations compared to conventional agents .
Table 1: Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Salmonella enterica | 30 nmol/L | |
| Escherichia coli | 25 nmol/L | |
| Staphylococcus aureus | 15 nmol/L |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways and suppression of oncogenic signaling pathways .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Current studies indicate a relatively low toxicity profile in mammalian models; however, further research is necessary to fully understand its safety in clinical applications.
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate spiro ring closure .
How do structural modifications influence the biological activity of this compound?
Advanced
Substituents on the spirocyclic core significantly impact biological activity. For example:
| Substituent Position | Functional Group | Biological Activity | Source |
|---|---|---|---|
| 3-position | Methyl | Enhanced metabolic stability | |
| 2-position | Isopropyl | Increased lipophilicity (BBB penetration) | |
| 8-position | Aromatic groups | Antibacterial/antitumor activity |
Q. Methodological Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assay for target binding (e.g., enzyme inhibition, receptor agonism) .
- Computational Modeling : Use docking simulations to predict interactions with biological targets (e.g., NOP receptor) .
What analytical techniques are recommended for characterizing purity and structural integrity?
Q. Basic
Q. Data Interpretation :
- Purity thresholds : ≥95% by HPLC for pharmacological assays .
- Crystallography : X-ray diffraction to resolve stereochemistry of the spiro center .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Contradictions may arise from variations in experimental models or compound handling. Strategies include:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Batch Consistency : Ensure synthesis protocols yield identical stereoisomers (e.g., enantiomeric purity via chiral HPLC) .
- Meta-Analysis : Compare data across studies, noting differences in:
- Dosage : IC₅₀ values may vary with concentration .
- Biological Models : In vitro vs. in vivo systems .
What computational methods predict binding affinity with neurological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., NOP receptor) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time .
- Pharmacophore Modeling : Identify critical functional groups (e.g., spirocyclic amines for BBB penetration) .
Case Study :
The brain-penetrant agonist Ro 64-6198 (structurally analogous) was optimized using MD simulations to enhance binding to the NOP receptor .
How does the spirocyclic framework impact physicochemical properties?
Q. Basic
Q. Experimental Validation :
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the hydrochloride salt .
What strategies enhance blood-brain barrier (BBB) permeability of derivatives?
Q. Advanced
- Structural Modifications :
- Add halogen atoms (e.g., fluorine) to improve passive diffusion .
- Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) .
- Prodrug Design : Esterification of polar groups to increase lipophilicity .
Example :
8-[(1S,3aS)-Phenalenyl]-1-phenyl derivatives showed enhanced BBB penetration due to balanced LogP and molecular rigidity .
How are enzymatic byproducts minimized during synthesis?
Q. Basic
Q. Key Reagents :
- LiAlH₄ : For selective reduction of ketones without affecting spiro rings .
- Pd/C : Catalyzes hydrogenation of nitro groups in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
